![molecular formula C10H9NO B2484489 4-phenyl-2,5-dihydro-1H-pyrrol-2-one CAS No. 92119-61-4](/img/structure/B2484489.png)
4-phenyl-2,5-dihydro-1H-pyrrol-2-one
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Overview
Description
4-Phenyl-2,5-dihydro-1H-pyrrol-2-one is a chemical compound with the CAS Number: 92119-61-4 . It has a molecular weight of 159.19 and its IUPAC name is 4-phenyl-1,5-dihydro-2H-pyrrol-2-one . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular structure of 4-phenyl-2,5-dihydro-1H-pyrrol-2-one consists of a pyrrole ring attached to a phenyl group . The InChI code for this compound is 1S/C10H9NO/c12-10-6-9(7-11-10)8-4-2-1-3-5-8/h1-6H,7H2,(H,11,12) .Physical And Chemical Properties Analysis
4-Phenyl-2,5-dihydro-1H-pyrrol-2-one is a powder that is stored at room temperature . It has a melting point of 170-172°C . The compound has a molecular weight of 159.19 .Scientific Research Applications
Medicinal Chemistry and Drug Development
- 1H-pyrrole-2,5-diones and their derivatives have shown promise in drug research due to their diverse biological activities. Some notable examples include:
Biological and Enzymatic Studies
- The imide group in 1H-pyrrole-2,5-diones contributes to their biological activities. These compounds selectively inhibit various proteins, such as cyclooxygenase (involved in prostaglandin biosynthesis) and enzyme kinases (critical for intracellular signaling) .
- Recent studies have also highlighted the anticandidiasis and antituberculosis properties of related compounds .
Cancer Therapy and Imaging
- Researchers have synthesized carborane-containing porphyrins based on tetraphenylporphyrins containing maleimide groups. These compounds hold promise for brain tumor therapy and treatment of liver and skin cancer .
Sulfonamide Derivatives
- Sulfanilamide and its derivatives, the oldest synthetic antibacterial drugs, have diverse pharmaceutical activities. These include:
Other Applications
Mechanism of Action
Mode of Action
It’s known that the compound can undergo aza-michael reactions with secondary amines to form various derivatives . This suggests that it may interact with its targets through covalent bonding or other types of chemical interactions.
Result of Action
Its ability to form various derivatives through aza-michael reactions suggests that it could potentially modify cellular proteins or other biomolecules, leading to changes in their function .
Safety and Hazards
The safety information for 4-phenyl-2,5-dihydro-1H-pyrrol-2-one indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
3-phenyl-1,2-dihydropyrrol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c12-10-6-9(7-11-10)8-4-2-1-3-5-8/h1-6H,7H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSVLYUMPJSASL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC(=O)N1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
92119-61-4 |
Source
|
Record name | 4-phenyl-2,5-dihydro-1H-pyrrol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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